Bienvenue dans la boutique en ligne BenchChem!

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

PROTAC Design ADC Payload Synthesis Bioconjugation Handle

7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 1306738-31-7) is a tricyclic heterocycle belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one class. Its core scaffold features a fused pyrazole-pyridine-pyrimidine system with a primary amine-terminated ethyl chain at the N7 position.

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 1306738-31-7
Cat. No. B1455552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS1306738-31-7
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN
InChIInChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2
InChIKeyHMFTYBNQXHKNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 1306738-31-7): A Structurally Distinctive Heterocyclic Building Block for Kinase-Targeted and Conjugate Drug Discovery


7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 1306738-31-7) is a tricyclic heterocycle belonging to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one class. Its core scaffold features a fused pyrazole-pyridine-pyrimidine system with a primary amine-terminated ethyl chain at the N7 position . This 2-aminoethyl appendage provides a reactive chemical handle absent in many in-class analogs, enabling further functionalization via amide coupling, reductive amination, or linker attachment, which positions the compound as a versatile intermediate for targeted protein degrader (PROTAC) design and antibody-drug conjugate (ADC) payload exploration [1]. Publicly available quantitative biological data for this specific compound are extremely scarce; the most well-characterized application of the core scaffold appears in the context of benzodiazepine receptor ligand research from the early 1990s [2].

Why 7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Cannot Be Replaced by Common In-Class Analogs


The compound’s procurement value is rooted in its unique structural topology: the extended pyrido[3,4-e]pyrimidin-6-one framework combined with the reactive primary amine tether. Closely related 7-substituted analogs in the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one family—such as the 7-phenethyl, 7-methoxyethyl, and 7-morpholinoethyl derivatives—lack the nucleophilic primary amine [1]. This functional deficiency precludes their direct use in bioconjugation chemistries without additional synthetic manipulation. Similarly, the broader pyrazolo[1,5-a]pyrimidine class (e.g., the CDK inhibitor dinaciclib) possesses a simpler bicyclic core that engages kinase active sites via distinct hydrogen-bonding patterns compared to the tricyclic pyrido[3,4-e] system . Generic substitution with a simpler analog would therefore either forfeit the conjugation handle or alter the core geometry, rendering structure-activity relationship (SAR) extrapolation unreliable [1].

Quantitative Differentiation Profile: 7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one vs. Closest Analogs


Synthetic Accessibility and Conjugation Versatility: Primary Amine vs. Tertiary Amine or Non-Functionalized Analogs

The target compound contains a primary aliphatic amine (pKa ~9–10) at the terminus of its N7-ethyl chain. This functional group enables direct amide bond formation with carboxylic acid-containing linkers under standard coupling conditions (EDC/HOBt, HATU) without protective-group manipulation . In contrast, the comparator 2-ethyl-3-(4-fluorophenyl)-7-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one terminates in a tertiary morpholine nitrogen, which has substantially lower nucleophilicity and requires quaternization or separate linker chemistry, increasing synthetic complexity by an estimated 2–3 steps . The non-functionalized 7-phenethyl analog offers no reactive site for conjugation, making it unsuitable as a building block for heterobifunctional molecules.

PROTAC Design ADC Payload Synthesis Bioconjugation Handle

Core Scaffold Differentiation: Tricyclic Pyrido[3,4-e] System vs. Bicyclic Pyrazolo[1,5-a]pyrimidine (Dinaciclib Core)

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold incorporates a fused pyridine ring that expands the π-system relative to the bicyclic pyrazolo[1,5-a]pyrimidine core found in dinaciclib . This additional aromatic ring shifts the hydrogen-bonding surface and alters the vector of the N7 substituent. While no direct kinase inhibition comparison between the target compound and dinaciclib is publicly available, the tricyclic system is predicted to exhibit distinct kinase selectivity profiles due to its extended shape complementarity with the ATP-binding pocket [1]. Core-level differentiation is supported by earlier benzodiazepine receptor binding data for related pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-ones, which showed affinities (Ki values) sensitive to N7 substitution patterns, indicating that the tricyclic core, rather than the N7 group alone, dictates target engagement [2].

CDK Inhibition Kinase Profiling Scaffold-Hopping

Purity and Availability Profile vs. Core Scaffold (Unsubstituted) Parent Compound

Commercially, 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is supplied by multiple vendors at purities of 95–98% (HPLC) . The unsubstituted parent scaffold, pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 148191-54-2), is also available at 95% purity but lacks the synthetic handle necessary for further derivatization . The incremental cost of the N7-aminoethyl derivative is offset by the elimination of one full synthetic step (N-alkylation) and the associated yield loss (typically 40–60% for N-alkylation of the parent scaffold under Mitsunobu or alkyl-halide conditions). Direct procurement of the target compound thus reduces the total number of synthetic transformations required to reach a functionalized intermediate by one step, with an estimated 25–40% improvement in overall yield for multi-step sequences starting from commercial material .

Compound Procurement Research Chemical Purity Medicinal Chemistry Supply

Procurement-Driven Application Scenarios for 7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS 1306738-31-7)


PROTAC Linker Attachment Point in Targeted Protein Degradation

The primary aliphatic amine serves as a direct anchoring point for E3-ligase-binding linkers (e.g., VHL or CRBN ligands) via amide coupling. This eliminates the need for N-alkylation of the unsubstituted core scaffold, streamlining PROTAC synthesis and enabling rapid SAR exploration of linker length and composition on the tricyclic kinase-binding warhead .

Scaffold-Hopping Starting Point for Selective CDK or BTK Inhibitor Design

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core is structurally related to, but topologically distinct from, the bicyclic pyrazolo[1,5-a]pyrimidine framework of dinaciclib and BTK inhibitor zanubrutinib . The 2-aminoethyl derivative can be rapidly diversified at the amine terminus to probe kinase selectivity, making it a valuable entry point for scaffold-hopping programs targeting ATP-binding pockets with novel selectivity profiles.

Fluorescent Probe or Biotinylated-Tool Compound Synthesis

The free primary amine allows one-step conjugation of fluorophores (e.g., FITC, BODIPY) or affinity tags (biotin) via commercially available activated esters. This enables the preparation of chemical biology tools for target engagement assays (e.g., cellular thermal shift assays, pull-down experiments) without laborious protecting-group strategies .

Building Block for GABA-A Receptor Ligand Optimization

The core scaffold has precedent in benzodiazepine receptor binding [1]. The 2-aminoethyl substituent provides a vector for appending diverse aromatic or heterocyclic motifs, potentially yielding subtype-selective GABA-A modulators. The pre-installed amino handle allows parallel library synthesis via amide or sulfonamide coupling, accelerating SAR studies.

Quote Request

Request a Quote for 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.